

Protocol for the Use of Adrixetinib TFA in Cell Culture Experiments

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Compound of Interest		
Compound Name:	Adrixetinib TFA	
Cat. No.:	B12383634	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction

Adrixetinib, also known as Q702, is a potent and selective oral inhibitor of the Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinases.[1] These receptor tyrosine kinases are implicated in various aspects of cancer progression, including tumor cell proliferation, survival, invasion, and metastasis.[1][2] Furthermore, they play a crucial role in modulating the tumor microenvironment by promoting an immunosuppressive milieu.[2][3] Adrixetinib's triple inhibitory action makes it a promising therapeutic agent for various solid tumors and hematological malignancies by targeting both the tumor cells directly and the surrounding immune-suppressive cells.[3] This document provides detailed protocols for the use of **Adrixetinib TFA** in in vitro cell culture experiments, including information on its mechanism of action, preparation, and application in key assays.

Mechanism of Action

Adrixetinib exerts its anti-cancer effects by simultaneously blocking the signaling pathways mediated by AxI, Mer, and CSF1R.

 Axl and Mer Inhibition: Axl and Mer are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Their overexpression is associated with poor prognosis and drug







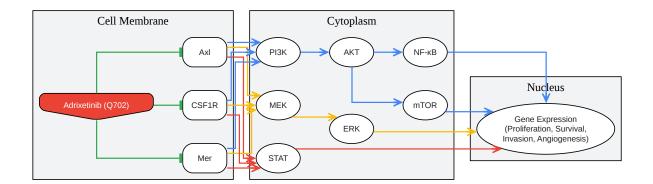
resistance in many cancers.[1] By inhibiting Axl and Mer, Adrixetinib can disrupt signaling cascades that promote tumor cell proliferation, survival, and migration.[2][3]

CSF1R Inhibition: CSF1R is crucial for the differentiation and survival of macrophages.[2] In
the tumor microenvironment, CSF1R signaling polarizes tumor-associated macrophages
(TAMs) towards an immunosuppressive M2 phenotype. By inhibiting CSF1R, Adrixetinib can
reduce the population of M2-like TAMs and potentially reprogram them to a more antitumoral M1 phenotype, thereby enhancing the anti-tumor immune response.[1][2]

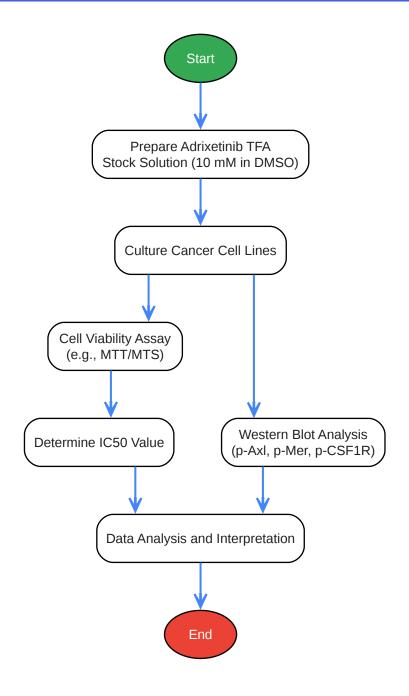
Signaling Pathway

The inhibition of AxI, Mer, and CSF1R by Adrixetinib disrupts multiple downstream signaling pathways critical for cancer cell survival and proliferation. A simplified representation of these pathways is provided below.









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References



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